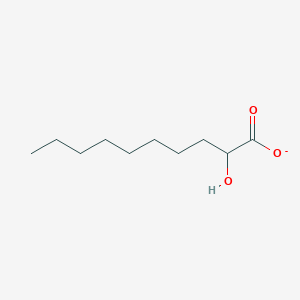
alpha-Hydroxydecanoate
Description
α-Hydroxydecanoate is a hydroxy fatty acid derivative characterized by a 10-carbon alkyl chain with a hydroxyl group (-OH) attached to the alpha carbon (the carbon adjacent to the carboxylate group). Structurally, it belongs to the class of α-hydroxy carboxylic acids, which are notable for their roles in metabolic pathways, surfactant properties, and applications in polymer chemistry.
Properties
Molecular Formula |
C10H19O3- |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 |
InChI Key |
GHPVDCPCKSNJDR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCC(C(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Analytical Challenges: PFAS require advanced analytical techniques (e.g., LC-MS/MS) for detection , while α-hydroxydecanoate could be analyzed via standard chromatographic methods.
- Data Limitations: The evidence lacks direct studies on α-hydroxydecanoate, highlighting the need for further research into its comparative toxicity and biodegradability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


